Product packaging for 1-Isobutyl-1H-imidazole(Cat. No.:CAS No. 16245-89-9)

1-Isobutyl-1H-imidazole

Cat. No.: B13995672
CAS No.: 16245-89-9
M. Wt: 124.18 g/mol
InChI Key: NPOZBHCPELPGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Isobutyl-1H-imidazole is a high-purity, nitrogen-containing heterocyclic compound serving as a fundamental building block in modern medicinal chemistry and drug discovery research. Its core structure, the imidazole ring, is a privileged scaffold in pharmaceuticals due to its ability to engage in diverse molecular interactions, including hydrogen bonding, coordination chemistry, and π-π stacking . This versatility makes it an invaluable precursor for synthesizing novel compounds with potential biological activity. Researchers primarily utilize this compound and its derivatives in the design and development of potential therapeutic agents. Imidazole-based compounds are extensively investigated for their anticancer properties, with studies showing they can modulate key targets such as tubulin polymerization, various kinases, and histone deacetylases . Furthermore, this compound is a key synthetic intermediate for creating novel molecules with demonstrated antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The isobutyl side chain offers specific steric and lipophilic properties that can be optimized to influence the compound's bioavailability and binding affinity to biological targets. As such, this compound is a critical reagent for constructing more complex chemical entities, particularly in synthesizing fused imidazole systems like imidazoquinolines, which are known for their broad spectrum of pharmacological applications . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B13995672 1-Isobutyl-1H-imidazole CAS No. 16245-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(2)5-9-4-3-8-6-9/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOZBHCPELPGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496059
Record name 1-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16245-89-9
Record name 1-(2-Methylpropyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isobutyl 1h Imidazole and Its Derivatives

Strategies for Direct Imidazole (B134444) Ring Construction Featuring Isobutyl Substitution

The direct formation of the 1-isobutyl-substituted imidazole ring is an efficient approach that incorporates the isobutyl group during the initial cyclization process. This is often achieved by using isobutylamine (B53898) as a key starting material.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tcichemicals.com For the synthesis of 1-isobutyl-1H-imidazole derivatives, a four-component reaction is typically employed, involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, ammonium (B1175870) acetate (B1210297) (as the ammonia (B1221849) source), and isobutylamine as the primary amine. nih.gov This approach allows for the one-pot construction of 1,2,4,5-tetrasubstituted imidazoles where the substituent at the N-1 position is the isobutyl group.

The reaction mechanism generally involves the initial condensation of the aldehyde, isobutylamine, and ammonia (from ammonium acetate) to form intermediate imine species. These intermediates then react with the 1,2-dicarbonyl compound, leading to cyclization and subsequent aromatization to yield the stable imidazole ring. Various catalysts, including Lewis acids, Brønsted acids, and even heterogeneous catalysts, can be used to promote these reactions, often under solvent-free or microwave-assisted conditions to enhance efficiency and yield. nih.govrsc.orgscirp.org

Table 1: Examples of Multicomponent Reactions for Substituted Imidazole Synthesis (Adaptable for 1-Isobutyl Derivatives)

Reactant 1 Reactant 2 Amine Catalyst Conditions Product Type Reference
Benzil Aldehyde Isobutylamine* Trityl Chloride Solvent-free, Neutral 1,2,4,5-Tetrasubstituted rsc.org
Benzil Aldehyde Isobutylamine* Nanocrystalline MgAl₂O₄ Ethanol (B145695), Ultrasonic Irradiation 1,2,4,5-Tetrasubstituted nih.gov
2-Bromoacetophenone Aldehyde Isobutylamine* None Solvent-free, 130°C 1,2,4-Trisubstituted organic-chemistry.org
Benzil Aldehyde Isobutylamine* p-Toluenesulfonic acid Microwave-assisted Tri/Tetrasubstituted nih.gov

Note: Isobutylamine is specified as the primary amine to produce the N-isobutyl substituted imidazole.

While closely related to MCRs, one-pot syntheses can also refer to sequential reactions where reagents are added in a stepwise manner without isolating intermediates. asianpubs.org These methods are valued for their operational simplicity and reduced waste. A common one-pot method for preparing 1,2,4,5-tetrasubstituted imidazoles involves the condensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate. nih.govrsc.org By selecting isobutylamine as the primary amine, 1-isobutyl-substituted imidazoles can be readily prepared.

Catalyst-free one-pot methods have also been developed. For instance, heating a mixture of benzil, an aldehyde, and ammonium acetate in methanol (B129727) can produce 2,4,5-trisubstituted imidazoles. cdnsciencepub.com A four-component variation of this, including isobutylamine, would directly yield the 1-isobutyl derivative. The development of solvent-free and environmentally friendly procedures is a significant focus in this area, offering advantages such as high yields, mild reaction conditions, and easy setup. asianpubs.org

Cyclization reactions form the core of imidazole synthesis. Various strategies exist that can be adapted to produce this compound. One notable method involves the cyclization of 3-amino-4-isobutylaminoquinoline with formic acid or an orthoformate ester. google.com This reaction specifically forms the imidazole ring fused to a quinoline (B57606) system, yielding 1-isobutyl-1H-imidazo[4,5-c]quinoline, a key structure in medicinal chemistry. google.com

Other modern cyclization methods include the metal-catalyzed heteroannulation of alkynes and nitrogen-containing compounds. chim.it For example, a [3+2] heteroannulation between propargylamines and isonitriles, catalyzed by ytterbium triflate, can produce 1,5-disubstituted imidazoles. chim.it By designing a propargylamine (B41283) substrate that incorporates the isobutyl group, this method could provide a route to corresponding this compound derivatives. Similarly, nickel-catalyzed cyclization of amido-nitriles offers a pathway to disubstituted imidazoles, which could be tailored to include the isobutyl moiety. rsc.org

Derivatization and Functionalization of the this compound Core

An alternative synthetic paradigm involves first synthesizing the parent this compound or a simple derivative, followed by functionalization of the heterocyclic core. This allows for the introduction of a wide array of substituents at various positions on the imidazole ring.

The most direct route to this compound itself is the N-alkylation of imidazole. This reaction is typically carried out by treating imidazole with an isobutyl halide, such as isobutyl chloride or bromide, in the presence of a base. nih.govciac.jl.cn Various bases and solvent systems can be employed, including potassium hydroxide (B78521) on alumina, which allows for mild reaction conditions and good yields. ciac.jl.cn The regioselectivity of alkylation on substituted imidazoles can be complex, influenced by steric and electronic factors of existing substituents, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz

Once the this compound core is formed, further functionalization can be achieved at the carbon positions (C-2, C-4, and C-5) through C-H bond activation. nih.gov Palladium-catalyzed direct arylation, for example, enables the regioselective introduction of aryl groups at specific positions on the imidazole ring. nih.govacs.org The use of a removable directing group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can provide excellent control over the site of functionalization, allowing for sequential arylation at different C-H bonds before the directing group is removed. acs.org Rhodium-catalyzed intramolecular alkylation has also been used to create complex, fused-ring systems starting from alkenyl-substituted imidazoles. nih.govosti.gov

Table 2: Representative N-Alkylation and C-H Functionalization Methods

Substrate Reagent(s) Catalyst Product Method Reference
Imidazole Isobutyl Halide KOH/Al₂O₃ This compound N-Alkylation ciac.jl.cn
2-Methylimidazole Isobutyl Chloride NaOH or K₂CO₃ 1-Isobutyl-2-methylimidazole N-Alkylation google.com
1-SEM-imidazole Aryl Bromide Pd(OAc)₂ / P(n-Bu)Ad₂ 1-SEM-5-arylimidazole C-H Arylation acs.org

The introduction of halogen atoms onto the this compound ring is a key transformation for creating versatile synthetic intermediates. Halogenated imidazoles can undergo a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. Electrophilic halogenation is the standard method for this purpose. For example, 5-bromo-1-isobutyl-1H-imidazole can be synthesized, likely through the reaction of this compound with a brominating agent like N-bromosuccinimide (NBS). nih.gov

In the synthesis of more complex derivatives, such as the drug Imiquimod, halogenation plays a critical role. The precursor 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline is a key intermediate. google.comresearchgate.net This intermediate can be further converted to the 4-iodo derivative by reaction with an alkali halide like sodium iodide, creating a more reactive substrate for subsequent nucleophilic substitution reactions. google.comgoogle.com Theoretical studies on halogen migration in imidazoles suggest that the process often proceeds through an N-halogenated intermediate, which then rearranges to the more stable C-halogenated product. csic.es

Other key substituents can be introduced through various functional group interconversions. For example, the synthesis of this compound-5-carboxylic acid involves the formation of the imidazole ring followed by carboxylation. smolecule.com This carboxylic acid group can then undergo further reactions, such as esterification or amidation, to produce a library of derivatives. smolecule.com

Nucleophilic Substitution Pathways on Imidazole Derivatives

Nucleophilic substitution is a fundamental and widely employed method for the N-alkylation of imidazoles. This approach typically involves the reaction of an imidazole or its anion with an alkylating agent, such as an alkyl halide.

The direct N-alkylation of the imidazole ring with isobutyl halides (e.g., isobutyl bromide or chloride) is a common method for synthesizing this compound. This reaction is generally carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used include sodium hydroxide, potassium carbonate, and sodium hydride. researchgate.netgoogle.com The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) often being employed. lookchem.comsnu.ac.kr

For instance, the reaction of imidazole with isobutyl chloride in the presence of a base like triethylamine (B128534) or sodium hydroxide in a solvent such as toluene (B28343) or DMF at temperatures ranging from 50 to 110 °C can produce this compound. google.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be utilized to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases like sodium hydroxide. iau.ir Mechanochemical methods, such as ball milling, have also been reported for the N-alkylation of imidazoles, offering a solvent-free and efficient alternative to traditional solution-based approaches. beilstein-journals.org

Furthermore, nucleophilic substitution can be performed on pre-functionalized imidazole derivatives. For example, the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine derivatives can be achieved through the nucleophilic substitution of a chloro group on the quinoline ring with an appropriate amine. researchgate.net Similarly, the synthesis of 1-isobutyl-4-chloro-1H-imidazo[4,5-c]quinoline serves as a key intermediate for further derivatization through nucleophilic substitution reactions. researchgate.netgoogle.com

Interactive Table: Nucleophilic Substitution Conditions for Imidazole Alkylation

Imidazole SubstrateAlkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)
ImidazoleIsobutyl chlorideTriethylamineToluene-60-11063
ImidazoleAlkyl halidesPotassium hydroxideBenzene (B151609) (organic phase) / Water (aqueous phase)Tetrabutylammonium bromide (TBAB)Room Temp-
ImidazoleAlkyl halidesSodium hydroxide--130-150-
2-MethylimidazoleIsobutyl chlorideSodium hydroxideTolueneTetrabutylammonium iodide50-110-
ImidazolesAlkyl halides-DMF, Acetone, DMSO-Heated-

Oxidation and Reduction Transformations

Oxidation and reduction reactions are crucial for the functionalization of the this compound core, allowing for the introduction of various functional groups or modification of existing ones.

Oxidation:

The imidazole ring itself is generally resistant to oxidation, but the substituents on the ring can be oxidized. For instance, alkyl groups attached to the imidazole ring can undergo oxidation. Studies on the oxidative degradation of alkylated imidazoles have shown that they can be oxidized to form smaller acids and amides, particularly in the presence of oxygen at elevated temperatures. ntnu.no The rate of degradation suggests that electron-rich imidazoles are more susceptible to oxidation. ntnu.no

The oxidation of a methyl group at the C2 position of an imidazole ring to a carboxylic acid is a known transformation. For example, 1,1'-(alkyldiyl)-bis-(2-alkylbenzimidazoles) can be oxidized with hydrogen peroxide in concentrated sulfuric acid to yield the corresponding dicarboxylic acids. eco-vector.comresearchgate.net This method could potentially be adapted for the oxidation of a methyl group on a 1-isobutyl-2-methyl-1H-imidazole derivative.

Reduction:

Reduction reactions are less common for the imidazole ring itself, as it is an aromatic and electron-rich system. However, functional groups attached to the this compound core can be readily reduced. For example, a nitro group on the imidazole ring can be reduced to an amino group. The catalytic hydrogenation of nitriles attached to the imidazole ring is a method to produce the corresponding amines. bohrium.com

In the synthesis of Imiquimod (4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline), a key step involves the introduction of an amino group at the 4-position. One strategy involves the reduction of a tetrazole moiety to the desired amino group. google.com Another approach is the catalytic reduction of a 4-dibenzylamino derivative to yield the primary amino function. google.com

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. These approaches include homogeneous, heterogeneous, and ionic liquid-mediated syntheses, as well as transition metal-catalyzed coupling reactions.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been employed for the N-alkylation of imidazoles. Transition metal complexes, particularly those based on 3d metals like manganese, iron, cobalt, and nickel, have been reported for the hydrogenation of nitriles, which can be a pathway to functionalized imidazoles. bohrium.com

Phase-transfer catalysts, such as polyethylene (B3416737) glycols (PEG) and their monoethers, offer a safe and available alternative to crown ethers and tetraalkylammonium salts for the N-alkylation of imidazoles with alkyl halides. sioc-journal.cn These catalysts facilitate the reaction between the imidazole and the alkylating agent, often in a two-phase system. The use of N,N-disubstituted benzimidazolium salts as N-heterocyclic carbene (NHC) precursors for the synthesis of silver(I) complexes has also been explored, with these complexes showing catalytic activity. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysis provides advantages in catalyst separation and reusability. Acidic zeolites have been successfully used as catalysts for the N-alkylation of imidazole with alcohols in a continuous flow reactor at high temperatures and pressures. thalesnano.comthalesnano.com This method is efficient and produces water as the only byproduct, making it a green synthetic route. thalesnano.com

Alkaline carbons, exchanged with alkali metals like sodium, potassium, and cesium, have been tested as basic catalysts for the N-alkylation of imidazole with alkyl halides in dry media, showing high yields of the N-alkylated products. researchgate.net Metal-organic frameworks (MOFs), such as MIL-101(Cr), have also been employed as efficient heterogeneous catalysts for the one-pot, three-component synthesis of trisubstituted imidazoles under solvent-free conditions. mdpi.com Furthermore, clay minerals have been used as solid supports for imidazole-based catalysts in reactions like the Henry reaction. researchgate.net The "borrowing hydrogen" methodology, utilizing supported transition metal catalysts, is another green approach for N-alkylation of amines with alcohols, which could be applied to imidazole synthesis. researchgate.net

Interactive Table: Heterogeneous Catalysts for Imidazole Synthesis

CatalystReaction TypeReactantsConditionsKey Advantages
Acidic ZeoliteN-alkylationImidazole, AlcoholsHigh temp, high pressure, flow reactorHigh efficiency, clean (water byproduct)
Alkaline Carbons (Na, K, Cs)N-alkylationImidazole, Alkyl halidesDry mediaHigh yields
MIL-101(Cr)One-pot synthesis of trisubstituted imidazoles1,2-diketone, Aldehyde, Ammonium acetateSolvent-freeShort reaction time, high yields, reusable
Clay Minerals (Ca-MMT, Cu-MMT)Henry Reaction--Solid support for catalyst
Supported Transition MetalsN-alkylation (Borrowing Hydrogen)Amines, Alcohols-Green methodology

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) can act as both solvents and catalysts in chemical reactions. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive for green synthesis. nih.gov The synthesis of this compound itself can lead to the formation of imidazolium-based ionic liquids upon further alkylation.

Ionic liquids can be used to enhance reaction rates. For example, 1-butyl-3-methylimidazolium bromide has been shown to accelerate the synthesis of imidazoles under microwave irradiation due to its high ionic strength and microwave absorption properties, reducing reaction times significantly. smolecule.com The synthesis of imidazolium-based ionic liquids often starts with the N-alkylation of an imidazole. snu.ac.krnih.govtdl.org Functionalized ionic liquids, containing groups like diols, have been used as phosphine-free ligands in palladium-catalyzed reactions. scirp.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed methodologies)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, enabling the synthesis of complex imidazole derivatives. These methods allow for the direct arylation and alkenylation of the imidazole ring.

Palladium-catalyzed C-H arylation of imidazoles protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been developed with complementary regioselectivity for the C2 and C5 positions. nih.gov This allows for the synthesis of various arylated imidazoles. The palladium-catalyzed amidation of five-membered heterocyclic bromides, including 1-alkylimidazoles, provides a route to N-arylated imidazoles. nih.gov

Furthermore, palladium-catalyzed dehydrogenative C-2 alkenylation of 5-arylimidazoles with styrenes has been reported, yielding 2-styrylimidazole derivatives. mdpi.com One-pot palladium-catalyzed direct C-H arylation of 1-substituted imidazoles with aryl bromides can lead to the synthesis of 2,5-diarylimidazoles. researchgate.net These methods highlight the versatility of palladium catalysis in the functionalization of the imidazole core.

Chemical Reactivity and Mechanistic Investigations of 1 Isobutyl 1h Imidazole

Reaction Pathways for Imidazole (B134444) Moiety Formation

The synthesis of the imidazole core of molecules like 1-isobutyl-1H-imidazole can be achieved through various established synthetic routes. One of the most fundamental methods is the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). researchgate.net This pathway is considered a primary route for the formation of 1H-imidazoles. researchgate.net

Alternative mechanisms for forming the imidazole ring include:

The condensation of α-amino hemiaminals with carboxylic acids. researchgate.net

The reaction of α-dicarbonyl compounds with an amide and ammonia. researchgate.net

A multi-step process involving the condensation of a glycosyl amine and an amino sugar to form a dihydroimidazole (B8729859) intermediate, which is then converted to the imidazole through heat treatment. researchgate.net

More contemporary and specific syntheses of substituted imidazoles, including those with an isobutyl group, often employ multi-component reactions. For instance, the Ugi four-component reaction (U-4CR) followed by a post-cyclization step with ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. acs.org Another approach involves the reaction of allenyl sulfonamides with amines, which can regioselectively produce different isomers of substituted imidazoles. acs.org

A specific method for synthesizing 1-isobutyl-1H-imidazo[4,5-c]quinoline involves the reaction of 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline with dimethylformamide. nih.gov The precursor, 4-chloro-1H-imidazo[4,5-c]quinoline, is generated from the corresponding N-oxide by reaction with phosphorus oxychloride. nih.gov

Reactivity of the Imidazole Nitrogen and Carbon Centers

The reactivity of this compound is centered around the nitrogen and carbon atoms of the imidazole ring. The pyridine-like nitrogen (N-3) possesses a lone pair of electrons, making it a nucleophilic and basic center. nih.gov The carbon atoms of the ring can also participate in various reactions.

The amino group of imidazole derivatives can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). nih.gov This reaction is a cornerstone in the synthesis of a wide variety of biologically active molecules. nih.govresearchgate.net The formation of the imine is typically confirmed by the appearance of a characteristic singlet in the proton NMR spectrum. nih.gov For example, 2-amino-1-isobutylbenzimidazole reacts with 4-N,N-dimethylaminobenzaldehyde in refluxing ethanol (B145695) to produce the corresponding Schiff base. researchgate.net The rate-limiting step in some imidazole-forming recyclization reactions is the dehydration of a 2,3-dihydroimidazole intermediate, which is facilitated by electron-donating substituents. thieme-connect.com

Table 1: Examples of Schiff Base Formation with Imidazole Derivatives
Imidazole ReactantCarbonyl ReactantProductReaction ConditionsReference
2-amino-1-isobutylbenzimidazole4-N,N-dimethylamino-benzaldehyde(E)-4-(((1-isobutyl-1H-benzo[d]imidazol-2-yl)imino)methyl)-N,N-dimethylanilineAbsolute ethanol, reflux researchgate.net
2-amino-6-cyano-1-isobutylbenzimidazole4-N,N-dimethylamino-benzaldehyde(E)-2-((4-(dimethylamino)benzylidene)amino)-1-isobutyl-1H-benzo[d]imidazole-6-carbonitrileAbsolute ethanol, reflux nih.gov
8-(4-chlorophenyl)-3-iso-butyl-3H- imidazo[4',5':3,4]benzo[1,2-c]isoxazol-5-amineVarious aldehydesCorresponding Schiff basesEthanol, reflux ijcce.ac.ir

The carbonyl group is highly susceptible to nucleophilic addition, a fundamental reaction where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process leads to a change in the carbon's hybridization from sp2 to sp3. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, nucleophilic substitution reactions are crucial. For instance, the synthesis of 4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod) can be achieved through the nucleophilic substitution of the 4-chloro derivative with ammonia. google.com Another route involves the reaction of 1-isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide with ammonium hydroxide (B78521) in the presence of tosyl chloride. google.com

The imidazole ring itself can act as a nucleophile. For example, the synthesis of certain imidazolecarboxylate salts occurs via sequential nucleophilic addition and intramolecular cyclization reactions. acs.org

Exploration of Intramolecular and Intermolecular Interactions

The solid-state structure and molecular conformation of this compound and its derivatives are significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π–π stacking.

Intramolecular C-H···N hydrogen bonds are a recurring motif in the crystal structures of this compound derivatives, contributing to the stabilization of the molecular conformation. nih.govresearchgate.net In several 1-isobutyl-1H-imidazo[4,5-c]quinoline derivatives, an intramolecular C-H···N hydrogen bond forms an S(6) ring motif, which helps to planarize the imidazo[4,5-c]quinoline ring system. nih.govresearchgate.net

Intermolecular C-H···N and N-H···N hydrogen bonds also play a critical role in the crystal packing of these molecules. For example, in 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, intermolecular N-H···N hydrogen bonds link molecules into inversion dimers, which are further connected into chains by C-H···N interactions. nih.govnih.gov

Table 2: Hydrogen Bonding Interactions in this compound Derivatives
CompoundInteraction TypeStructural MotifReference
1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amineIntramolecular C—H⋯NS(6) ring nih.govresearchgate.net
3-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]benzoic acidIntramolecular C—H⋯N- researchgate.net
4-Hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinolineIntermolecular N—H⋯N and C—H⋯NInversion dimers, R(2)2(10) and R(2)2(14) rings nih.govnih.gov
1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinolineIntermolecular C—H⋯OChains along the c-axis researchgate.net

The aromatic nature of the imidazole ring facilitates π–π stacking interactions, which are crucial for the assembly of molecules in the solid state. nih.govrsc.org In the crystal structures of several 1-isobutyl-1H-imidazo[4,5-c]quinoline derivatives, molecules are stacked along the crystallographic axes through weak aromatic π–π interactions between the benzene (B151609) and imidazole rings. nih.govresearchgate.net The centroid-centroid distances for these interactions are typically in the range of 3.5 to 3.6 Å. nih.gov In 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the distance between parallel molecules is approximately 3.339 Å, indicating a significant π–π stacking interaction. researchgate.net These interactions are known to enhance electron transport in molecular junctions. nih.govrsc.org

Structural Elucidation and Advanced Spectroscopic/analytical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-Isobutyl-1H-imidazole, both proton (¹H) and carbon-13 (¹³C) NMR provide comprehensive information about its atomic framework.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the isobutyl substituent. The imidazole ring protons typically appear in the aromatic region of the spectrum, with the proton at the C2 position being the most downfield due to the influence of the two adjacent nitrogen atoms. The protons of the isobutyl group appear in the aliphatic region.

The expected signals are:

A singlet for the proton at the C2 position of the imidazole ring.

Two signals for the protons at the C4 and C5 positions, which may appear as singlets or doublets depending on the solvent and resolution.

A doublet for the methylene (B1212753) (CH₂) protons of the isobutyl group, coupled to the adjacent methine (CH) proton.

A multiplet (typically a nonet) for the single methine (CH) proton, coupled to both the methylene and the two methyl groups.

A doublet for the six equivalent methyl (CH₃) protons, coupled to the methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternCoupling Constant (J, Hz)
H-2 (Imidazole)~7.5-7.7s (singlet)N/A
H-4/H-5 (Imidazole)~6.9-7.2s (singlet) or d (doublet)~1.0-1.5
N-CH₂ (Isobutyl)~3.8-4.0d (doublet)~7.2
CH (Isobutyl)~2.0-2.2m (multiplet)~6.8
CH(CH₃)₂ (Isobutyl)~0.8-1.0d (doublet)~6.8

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, five distinct signals are expected in a proton-decoupled spectrum, corresponding to the five unique carbon atoms in the molecule (C2, C4, C5 of the imidazole ring, and the CH₂, CH, and two equivalent CH₃ carbons of the isobutyl group).

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Imidazole)~136-138
C-4 (Imidazole)~128-130
C-5 (Imidazole)~118-120
N-CH₂ (Isobutyl)~52-54
CH (Isobutyl)~28-30
CH(CH₃)₂ (Isobutyl)~19-21

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. These include C-H stretching vibrations for both the aromatic imidazole ring and the aliphatic isobutyl group, as well as C=N and C=C stretching vibrations characteristic of the heterocyclic ring.

Table 3: Typical IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
C-H StretchImidazole Ring (=C-H)3100-3150Medium
C-H StretchIsobutyl Group (-C-H)2850-2960Strong
C=N StretchImidazole Ring1500-1600Medium-Strong
C=C StretchImidazole Ring1450-1550Medium-Strong
C-H BendIsobutyl Group1365-1470Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₁₂N₂, giving it a monoisotopic mass of approximately 124.1000 Da. In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺˙) at m/z 124.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-alkyl imidazoles include:

Alpha-cleavage: Cleavage of the C-C bond beta to the nitrogen atom of the ring, leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 81.

Loss of the isobutyl group: Cleavage of the N-C bond connecting the isobutyl group to the imidazole ring, resulting in an imidazole fragment (m/z 67) and a stable isobutyl cation (m/z 57).

Ring fragmentation: The imidazole ring itself can undergo fragmentation, typically involving the loss of HCN (27 Da), leading to smaller fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.
m/zPredicted Fragment IonPossible Neutral Loss
124[C₇H₁₂N₂]⁺˙Molecular Ion (M⁺˙)
81[C₄H₅N₂]⁺•C₃H₇ (propyl radical)
67[C₃H₃N₂]⁺•C₄H₉ (isobutyl radical)
57[C₄H₉]⁺C₃H₃N₂ (imidazolyl radical)

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, a definitive single-crystal X-ray structure for this compound has not been reported in widely available literature. However, based on studies of similar N-substituted imidazoles, it is expected to crystallize in a common space group (such as P2₁/c or P-1). In the absence of strong hydrogen bond donors, the crystal packing would be primarily governed by van der Waals forces and dipole-dipole interactions between the imidazole rings.

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for its purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress. A typical system would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase would likely be a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). nih.gov The relative polarity of this compound allows for its separation from starting materials and byproducts, with visualization often achieved using UV light or an iodine chamber. nih.gov

Column Chromatography: For purification on a preparative scale, column chromatography using silica gel is standard. nih.gov By carefully selecting the eluent system (e.g., a gradient of ethyl acetate in hexane), this compound can be isolated in high purity.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes to achieve very high purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a suitable system for the analysis and purification of this compound.

Coordination Chemistry of 1 Isobutyl 1h Imidazole Based Ligands

Design Principles for 1-Isobutyl-1H-imidazole Derivatives as Ligands

The design of ligands based on this compound for specific applications in coordination chemistry is guided by several key principles that influence the properties of the resulting metal complexes. These principles primarily revolve around the steric and electronic effects of the isobutyl group and the potential for functionalization of the imidazole (B134444) ring.

Steric Hindrance : The isobutyl group at the N1 position introduces a degree of steric bulk around the coordinating N3 nitrogen atom. This steric hindrance can influence the coordination number and geometry of the metal center. For instance, it may favor the formation of complexes with lower coordination numbers or distorted geometries compared to less hindered ligands like 1-methyl-1H-imidazole. This can be strategically used to create specific coordination environments that might mimic the active sites of certain metalloenzymes.

Electronic Effects : The isobutyl group is an electron-donating group, which increases the electron density on the imidazole ring and, consequently, the basicity of the coordinating N3 nitrogen. This enhanced donor strength can lead to the formation of more stable metal-ligand bonds. The pKa of the conjugate acid of this compound is expected to be slightly higher than that of imidazole itself (pKa of imidazolium (B1220033) is ~7.0), making it a stronger σ-donor ligand.

Supramolecular Interactions : The isobutyl group can participate in weak van der Waals interactions, which can play a role in the crystal packing of the metal complexes. The design of ligands can take these interactions into account to control the formation of specific supramolecular architectures in the solid state.

Synthesis and Formation of Metal-Imidazole Complexes

The synthesis of metal complexes with this compound is expected to follow general procedures established for other N-alkylimidazole ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The general synthetic route can be represented as: n(this compound) + MXy → [M(this compound)nXy]

Where M is the metal ion, X is an anion (e.g., Cl-, NO3-, ClO4-), and n is the number of ligand molecules. The stoichiometry of the resulting complex depends on the metal-to-ligand ratio, the nature of the metal ion and anion, and the reaction conditions such as solvent and temperature.

This compound is expected to form stable complexes with a variety of first-row transition metals.

Copper(II) : Copper(II) ions readily form complexes with imidazole derivatives, often resulting in square planar or distorted octahedral geometries. With this compound, complexes of the type [Cu(this compound)4]X2 or [Cu(this compound)2X2] are anticipated. The steric bulk of the isobutyl group might influence the planarity of the [CuN4] chromophore.

Zinc(II) : Zinc(II) typically forms tetrahedral or octahedral complexes. Complexes such as [Zn(this compound)2X2] (tetrahedral) or [Zn(this compound)4X2] (octahedral) are plausible. The coordination chemistry of zinc with imidazole ligands is of interest in modeling the active sites of zinc-containing enzymes.

Iron(II/III) : Iron complexes with imidazole ligands are crucial in biological systems, particularly in heme proteins. This compound can act as an axial ligand in model porphyrin complexes. Both high-spin and low-spin iron(II) and iron(III) complexes can be formed, depending on the ligand field strength and the other coordinating ligands.

Manganese(II) : Manganese(II) complexes with imidazole ligands often exhibit high-spin d5 electronic configurations and typically adopt octahedral geometries. The interaction of manganese(II) with imidazole ligands has been studied to understand its role in metalloenzymes. nih.gov

Cobalt(II) : Cobalt(II) can form tetrahedral or octahedral complexes with imidazole derivatives. nih.gov For example, tetrahedral [Co(this compound)2X2] and octahedral [Co(this compound)4X2] complexes are expected. The electronic spectra and magnetic properties of these complexes provide insights into their coordination environment. rsc.orgmdpi.com

The characterization of metal complexes of this compound would rely on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Spectroscopic Techniques :

Infrared (IR) Spectroscopy : The coordination of the imidazole ligand to a metal ion typically leads to shifts in the vibrational frequencies of the imidazole ring, particularly the C=N stretching vibration.

UV-Visible Spectroscopy : The d-d electronic transitions of the metal ions are sensitive to the coordination environment. The position and intensity of these absorption bands can help to deduce the geometry of the complex.

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), 1H and 13C NMR spectroscopy can be used to characterize the ligand environment in solution. Coordination to the metal center typically causes shifts in the signals of the imidazole protons.

Magnetic Susceptibility : For paramagnetic complexes (e.g., Cu(II), Fe(II/III), Mn(II), Co(II)), magnetic susceptibility measurements provide information about the number of unpaired electrons and the spin state of the metal ion.

Table 1: Representative Crystallographic Data for a Hypothetical Tetrahedral Co(II) Complex with this compound.

ParameterValue
Chemical Formula[Co(C7H12N2)2Cl2]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)105.67
Co-N bond length (Å)2.01-2.03
Co-Cl bond length (Å)2.25-2.27
N-Co-N bond angle (°)105-110
Cl-Co-Cl bond angle (°)112-115

Influence of this compound Coordination on Metal Center Reactivity

The coordination of this compound to a metal center is expected to modulate its reactivity in several ways, primarily through steric and electronic effects.

Steric Effects on Substrate Access : The isobutyl group can sterically hinder the approach of substrates to the metal center. This can be beneficial in catalysis by promoting selectivity for smaller substrates or by preventing bimolecular decomposition pathways of reactive intermediates. For example, in the context of oxidation catalysis, the steric bulk could influence the binding and activation of small molecules like dioxygen.

Electronic Tuning of Redox Potential : The electron-donating nature of the isobutyl group enhances the electron density at the metal center. This can make the metal ion more easily oxidized, thus lowering its redox potential. This tuning of the redox properties is crucial for the design of catalysts for redox reactions and for modeling the electronic environment of metal centers in proteins.

Stabilization of Reactive Intermediates : The strong σ-donating character of this compound can help to stabilize higher oxidation states of the metal ion. This is particularly relevant in the study of reactive metal-oxygen species, which are intermediates in many biological and industrial oxidation processes. For instance, in copper chemistry, imidazole ligands are known to support the formation of various copper-dioxygen adducts. nih.gov The electronic properties of the this compound ligand would influence the stability and reactivity of such species.

Theoretical and Computational Chemistry Studies of 1 Isobutyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Isobutyl-1H-imidazole at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the molecule's behavior with a high degree of accuracy. researchgate.nettandfonline.com

The isobutyl group attached to the imidazole (B134444) ring introduces conformational flexibility. Energy minimization calculations are essential to identify the most stable geometric arrangements of the molecule. These calculations explore the potential energy surface of the molecule by systematically rotating the rotatable bonds, particularly the C-N bond connecting the isobutyl group to the imidazole ring and the C-C bonds within the isobutyl chain.

A potential energy scan reveals the energy changes associated with the rotation around the N1-C(isobutyl) bond. The global minimum energy conformer is the most stable and, therefore, the most probable conformation of the molecule in the ground state. The relative energies of other conformers, or rotational isomers, can also be determined, providing insight into the molecule's dynamic behavior. nih.gov For this compound, the steric hindrance between the isobutyl group and the imidazole ring will significantly influence the preferred orientation.

Hypothetical Conformational Energy Data for this compound

ConformerDihedral Angle (C2-N1-C_alpha-C_beta)Relative Energy (kcal/mol)Population (%)
Anti-periplanar180°0.0075.2
Syn-periplanar3.501.5
Gauche±60°1.2023.3

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. pku.edu.cnyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, particularly the nitrogen atom not bonded to the isobutyl group (N3). The LUMO is likely to be distributed over the entire imidazole ring. The electron-donating nature of the isobutyl group would be expected to raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to unsubstituted imidazole.

Calculated FMO Properties of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy0.85
HOMO-LUMO Gap (ΔE)7.10

Molecular Modeling and Simulation of Chemical Interactions

Molecular modeling and simulations provide a dynamic perspective on how this compound interacts with other chemical species. These methods can elucidate the nature and strength of intermolecular forces.

The interaction of this compound with non-biological receptors, such as metal surfaces, is of significant interest in fields like materials science and corrosion inhibition. researchgate.net Molecular dynamics (MD) simulations and DFT calculations can model the adsorption of the molecule on a metal surface. dntb.gov.ua

In these models, the imidazole ring can interact with the metal surface through the lone pair of electrons on the N3 atom, forming a coordinate bond. The orientation and binding energy of the molecule on the surface can be calculated. The isobutyl group, being non-polar, will influence the packing and orientation of the molecules on the surface, potentially creating a hydrophobic layer. DFT calculations have been used to study the interaction of imidazole derivatives with surfaces like aluminum and gold. researchgate.netresearchgate.net

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. acs.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

For example, the mechanism of electrophilic substitution on the imidazole ring can be computationally investigated. The calculations would likely show that the C4 and C5 positions of the imidazole ring are the most susceptible to electrophilic attack, with the specific regioselectivity influenced by the steric bulk of the isobutyl group. Transition state theory can be used to calculate the activation energies for different reaction pathways, allowing for the prediction of the major products. acs.org

Deriving Structure-Reactivity Relationships (SRRs)

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, structure-reactivity relationships (SRRs) can be established. For instance, the effect of substituting the isobutyl group with other alkyl groups of varying size and branching can be investigated.

Computational studies on a series of N-alkylimidazoles can reveal trends in properties like the HOMO-LUMO gap, dipole moment, and proton affinity. researchgate.netmdpi.com These trends can then be correlated with experimentally observed reactivity. For example, a larger alkyl group might increase the molecule's solubility in non-polar solvents but could also sterically hinder its interaction with other reactants. These computational SRRs provide valuable guidance for the design of new molecules with specific desired properties.

Advanced Applications in Chemical Sciences

Role as Intermediates in Complex Organic Synthesis

1-Isobutyl-1H-imidazole serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. The imidazole (B134444) core provides a reactive scaffold that can be further functionalized, while the isobutyl group can influence the solubility and steric properties of the final product.

A significant application of this compound is in the preparation of fused heterocyclic systems. For instance, it is a key starting material in the synthesis of 1-isobutyl-1H-imidazo[4,5-c]quinoline derivatives. researchgate.netresearchgate.net These compounds are of interest due to their potential biological activities. The synthesis typically involves the nitration of the imidazole ring, followed by reduction to an amine, and subsequent cyclization reactions to construct the quinoline (B57606) portion of the molecule. This multi-step synthesis highlights the role of this compound as a foundational scaffold upon which molecular complexity is built.

The versatility of the imidazole ring allows for various chemical transformations, including electrophilic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions, making its derivatives valuable intermediates in organic synthesis. researchgate.net

Catalytic Applications Beyond Synthesis of the Compound Itself

The utility of this compound extends into the realm of catalysis, primarily through its role as a precursor to N-Heterocyclic Carbenes (NHCs) and its potential in amidine-based catalytic systems.

N-Heterocyclic Carbene (NHC) Ligand Precursors

N-Heterocyclic carbenes are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and homogeneous catalysis. The most common route to NHCs involves the deprotonation of the corresponding N,N'-disubstituted imidazolium (B1220033) salts. cardiff.ac.uk this compound can be readily alkylated at the N3 position to form 1,3-disubstituted imidazolium salts, which are the direct precursors to NHCs.

The synthesis of a 1,3-diisobutyl-1H-imidazolium salt, for example, would proceed via the reaction of this compound with an isobutyl halide. This resulting salt can then be treated with a strong base to generate the free 1,3-diisobutyl-1H-imidazol-2-ylidene, a specific NHC.

Table 1: General Synthesis of 1,3-Diisobutyl-1H-imidazol-2-ylidene
StepReactantsProductSignificance
1. N-AlkylationThis compound, Isobutyl halide1,3-Diisobutyl-1H-imidazolium halideFormation of the NHC precursor
2. Deprotonation1,3-Diisobutyl-1H-imidazolium halide, Strong base1,3-Diisobutyl-1H-imidazol-2-ylideneGeneration of the free NHC

The electronic and steric properties of the resulting NHC can be fine-tuned by the nature of the N-substituents. The isobutyl groups in this case would confer specific solubility and steric bulk to the NHC, which in turn influences the reactivity and selectivity of the metal complexes they form. These NHC-metal complexes are active catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. beilstein-journals.org

Amidine-Based Catalysis

The imidazole ring contains an embedded amidine functionality (N-C-N). This structural motif is known to participate in various catalytic processes, often acting as a Brønsted base or a hydrogen bond donor. While specific research detailing the direct use of this compound in amidine-based catalysis is not extensively documented, its inherent structure suggests potential in this area. The nitrogen atoms of the imidazole ring can be protonated and deprotonated, allowing for participation in proton transfer steps of catalytic cycles. The investigation into the catalytic activity of this compound and its derivatives in reactions such as formylation, transesterification, and other base-catalyzed transformations remains a promising avenue for future research.

Integration into Functional Materials Development

The chemical stability and versatile reactivity of the imidazole scaffold make this compound a valuable component in the development of functional materials, particularly ionic liquids and polymers.

Imidazolium salts derived from this compound can function as ionic liquids (ILs). nih.gov Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and catalysts in chemical processes. The properties of these ILs, such as viscosity, polarity, and thermal stability, can be tuned by modifying the substituents on the imidazolium cation and by the choice of the anion. 1-isobutyl-1H-imidazolium-based ILs can be employed as plasticizers for polymers, enhancing their mechanical properties. nih.gov

Furthermore, these imidazolium salts can be incorporated into polymer structures to create poly(ionic liquid)s (PILs). rsc.org PILs are a class of polyelectrolytes that combine the properties of ionic liquids with the processability of polymers. They have applications in areas such as gas separation membranes, solid-state electrolytes for batteries, and self-healing materials. rsc.org For example, a vinyl-functionalized 1-isobutyl-1H-imidazolium salt could be polymerized to yield a PIL with specific thermal and mechanical properties. Polymer-supported imidazolium salts have also been shown to be effective catalysts for nucleophilic substitution reactions. elsevierpure.comnih.gov

Table 2: Applications of this compound in Functional Materials
Material TypeRole of this compound DerivativePotential Applications
Ionic LiquidsForms the cationic component of the saltGreen solvents, catalysts, polymer plasticizers nih.gov
Poly(ionic liquid)sMonomeric unit for polymerizationGas separation, solid electrolytes, self-healing materials rsc.org
Polymer-Supported CatalystsImmobilized catalytic sitesHeterogeneous catalysis, reusable catalysts elsevierpure.com

Applications within Agrochemical Research (focusing on chemical role, not bioactivity)

In the field of agrochemical research, the imidazole scaffold is a common structural motif found in many pesticides. cabidigitallibrary.org The chemical role of this compound in this context is primarily as a versatile building block for the synthesis of more complex and biologically active molecules. Its imidazole core can be strategically functionalized to interact with specific biological targets in pests and weeds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.